o-Anisidine-d7: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
o-Anisidine-d7: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of o-Anisidine-d7, a deuterated analog of o-Anisidine. It is designed for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document will cover the core chemical properties, structure, synthesis, and applications of o-Anisidine-d7, with a particular focus on its role as an internal standard in quantitative mass spectrometry.
Introduction: The Significance of Deuterated Internal Standards
In modern analytical science, particularly in regulated environments such as pharmaceutical development, the demand for high-precision quantitative analysis is paramount. Stable isotope-labeled internal standards are indispensable tools for achieving accurate and reliable results, especially in complex biological matrices. o-Anisidine-d7, as the deuterated counterpart to o-Anisidine, serves this critical function. Its near-identical physicochemical properties to the unlabeled analyte, combined with its distinct mass difference, allow it to effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby ensuring the integrity of analytical data[1]. The parent compound, o-Anisidine, is a known hazardous pollutant and a potential human carcinogen, making robust analytical methods for its detection essential for toxicological studies and environmental monitoring[1].
Chemical Properties and Structure
o-Anisidine-d7 is a synthetic, isotopically enriched form of o-Anisidine where seven hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering the chemical reactivity, making it an ideal internal standard.
Physicochemical Data
The following table summarizes the key physicochemical properties of o-Anisidine-d7, with data for the non-deuterated o-Anisidine provided for comparison.
| Property | o-Anisidine-d7 | o-Anisidine (for comparison) |
| IUPAC Name | 2-(methoxy-d3)-aniline-3,4,5,6-d4 | 2-Methoxyaniline[2] |
| Synonyms | 2-Methoxy-d3-aniline-d4 | o-Aminoanisole, 2-Anisidine[2] |
| CAS Number | 1219803-70-9 | 90-04-0[2] |
| Molecular Formula | C₇H₂D₇NO | C₇H₉NO[2][3] |
| Molecular Weight | 130.17 g/mol [1] | 123.15 g/mol [2][4] |
| Appearance | - | Colorless to yellowish liquid[2] |
| Boiling Point | - | 224 °C[3] |
| Melting Point | - | 6.2 °C[3] |
| Density | - | 1.092 g/cm³ at 20°C[2] |
| Solubility | - | Slightly soluble in water; soluble in ethanol, ether, acetone, and benzene[2] |
Chemical Structure
The structure of o-Anisidine-d7 consists of a benzene ring substituted with a deuterated methoxy group and an amino group at the ortho position, with the remaining four aromatic protons also replaced by deuterium.
Caption: Chemical structure of o-Anisidine-d7.
Synthesis and Purification
The synthesis of o-Anisidine-d7 is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity. A common and effective route involves the reduction of a deuterated nitroaniline precursor.
Synthetic Pathway
The synthesis of o-Anisidine-d7 can be achieved through the catalytic reduction of o-nitroaniline-d7. This precursor is prepared by the reaction of deuterated benzyl alcohol-d7 with o-nitrobenzene in the presence of a strong base.
Caption: Synthetic workflow for o-Anisidine-d7.
Experimental Protocol
Step 1: Synthesis of o-Nitroaniline-d7 [1]
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add deuterated dimethylformamide (DMF-d7) and sodium deuteride (NaD).
-
Slowly add deuterated benzyl alcohol-d7 to the suspension at room temperature.
-
After the initial reaction subsides, add o-nitrobenzene to the reaction mixture.
-
Heat the mixture to 110-120°C and maintain for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with D₂O.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude o-nitroaniline-d7.
Step 2: Catalytic Reduction to o-Anisidine-d7 [1]
-
Dissolve the crude o-nitroaniline-d7 in methanol-d4 in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with deuterium gas (D₂) and heat to 50°C.
-
Maintain the reaction under vigorous stirring until the uptake of deuterium gas ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol-d4.
-
Concentrate the filtrate under reduced pressure to yield crude o-Anisidine-d7.
Step 3: Purification [1]
-
Purify the crude o-Anisidine-d7 using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Alternatively, for higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
The final product should be a colorless to light yellow oil.
Spectroscopic Characterization
The identity and isotopic purity of o-Anisidine-d7 are confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals in the aromatic region (δ 6.7–7.1 ppm) and the methoxy region (δ 3.8 ppm) compared to the unlabeled o-Anisidine, confirming successful deuteration[1].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will show a molecular ion peak at m/z 130.17, corresponding to the molecular formula C₇H₂D₇NO[1]. The isotopic distribution pattern will confirm the presence of seven deuterium atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-D stretching vibrations, typically in the range of 2100-2300 cm⁻¹, which are absent in the non-deuterated analog.
Application as an Internal Standard
The primary application of o-Anisidine-d7 is as an internal standard for the quantification of o-Anisidine in various matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Rationale for Use
An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. o-Anisidine-d7 fulfills these criteria as it has nearly identical chromatographic retention time and ionization behavior to o-Anisidine. The mass difference of 7 Da allows for their simultaneous detection and differentiation by the mass spectrometer.
Caption: Use of o-Anisidine-d7 in quantitative analysis.
Methodological Considerations
When developing a quantitative method using o-Anisidine-d7 as an internal standard, it is crucial to:
-
Optimize Chromatographic Separation: Ensure baseline separation of o-Anisidine from other matrix components, although co-elution with its deuterated analog is expected and desired.
-
Select Appropriate Mass Transitions: In tandem mass spectrometry (MS/MS), select unique precursor-to-product ion transitions for both o-Anisidine and o-Anisidine-d7 to ensure specificity.
-
Validate the Method: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its accuracy, precision, linearity, and robustness.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles[5][6].
-
Engineering Controls: All handling of o-Anisidine-d7 should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[6].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents[6][7].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste[5].
Conclusion
o-Anisidine-d7 is a vital tool for researchers and drug development professionals requiring precise and accurate quantification of o-Anisidine. Its well-defined chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable the development of robust and reliable analytical methods. Proper synthesis, purification, and handling are essential to ensure its quality and the safety of laboratory personnel. This guide provides a comprehensive overview to support the effective and safe utilization of o-Anisidine-d7 in scientific research.
References
-
o-Anisidine. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
o-anisidine. (n.d.). Sdfine. Retrieved January 28, 2026, from [Link]
-
O-ANISIDINE FOR SYNTHESIS MSDS. (2016, April 26). Loba Chemie. Retrieved January 28, 2026, from [Link]
- Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole. (2013, May 1). Google Patents.
-
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024, July 19). China Chemical Manufacturer. Retrieved January 28, 2026, from [Link]
-
2-Methoxyaniline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
ortho-Anisidine. (2000). In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon: International Agency for Research on Cancer. Retrieved from [Link]
-
o-Anisidine. (n.d.). Automated Topology Builder (ATB) and Repository. Retrieved January 28, 2026, from [Link]
-
1 H NMR spectra of a)Polyo-anisidine, (b) Polyo-toluidine and (c)... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
- 1. o-Anisidine-d7 Deuterated Internal Standard [benchchem.com]
- 2. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 3. o-Anisidine - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. O-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
